4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate
Overview
Description
4,7-Dimethyl-1,10-phenanthroline hydrate, also known as 4,7-DM-1,10-phenanthroline, is an important organic compound used for a variety of applications in scientific research. It is a colorless crystalline solid that is soluble in water and organic solvents, and is widely used as a ligand in coordination chemistry. Additionally, it has been used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a fluorescent probe in biochemistry and molecular biology.
Scientific Research Applications
Synthetic Chemistry
4,7-Dimethyl-1,10-phenanthroline is used as an intermediate in synthetic chemistry . It plays a crucial role in the synthesis of various complex organic compounds due to its unique structure and properties .
Dyestuff Field
This compound is also used in the dyestuff field . Its ability to form complexes with metals makes it a valuable component in the production of dyes .
Organic Bidentate Ligand
4,7-Dimethyl-1,10-phenanthroline is used as an organic bidentate ligand . It can form complexes with metals, which can be used for detection .
Colorimetric Sensors
The compound plays an important role in colorimetric sensors . It can be used to detect changes in color as a response to different stimuli, providing valuable information in various research fields .
Coordination Polymer
4,7-Dimethyl-1,10-phenanthroline is used in the formation of coordination polymers . These polymers have a wide range of applications, including gas storage, separation, and catalysis .
Ionochromism and Luminescence
The compound is also involved in ionochromism and luminescence . It can change color in response to changes in the concentration of certain ions, and it can emit light when excited .
G-quadruplex Ligands
4,7-Dimethyl-1,10-phenanthroline derivatives have been synthesized and evaluated as G-quadruplex ligands . These ligands have potential applications in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4,7-Dimethyl-1,10-Phenanthroline Hydrate is Azurin , a protein found in the bacterium Pseudomonas aeruginosa . Azurin plays a crucial role in the electron transport chain of this bacterium, contributing to its energy production processes .
Mode of Action
This means it can form complexes with metal ions, potentially interfering with the normal function of Azurin and thus affecting the energy production of the bacterium .
Biochemical Pathways
Given its interaction with azurin, it is likely that it impacts the electron transport chain in pseudomonas aeruginosa, potentially disrupting energy production and other processes dependent on this pathway .
Result of Action
Its ability to form complexes with metal ions suggests it could interfere with metal-dependent processes in cells . In the context of its interaction with Azurin, this could potentially disrupt the bacterium’s energy production .
Action Environment
Factors such as ph, temperature, and the presence of other ions could potentially affect its ability to form complexes with metal ions and thus its overall activity .
properties
IUPAC Name |
4,7-dimethyl-1,10-phenanthroline;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.H2O/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13;/h3-8H,1-2H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPHXIRAJPVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639873 | |
Record name | 4,7-Dimethyl-1,10-phenanthroline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
308134-34-1 | |
Record name | 4,7-Dimethyl-1,10-phenanthroline--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dimethyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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